5-bromo-N-(6-methoxybenzo[d]thiazol-2-yl)-N-(3-morpholinopropyl)thiophene-2-carboxamide hydrochloride
Description
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Properties
IUPAC Name |
5-bromo-N-(6-methoxy-1,3-benzothiazol-2-yl)-N-(3-morpholin-4-ylpropyl)thiophene-2-carboxamide;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22BrN3O3S2.ClH/c1-26-14-3-4-15-17(13-14)29-20(22-15)24(19(25)16-5-6-18(21)28-16)8-2-7-23-9-11-27-12-10-23;/h3-6,13H,2,7-12H2,1H3;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DJAOACCTRXRZOR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)N=C(S2)N(CCCN3CCOCC3)C(=O)C4=CC=C(S4)Br.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23BrClN3O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
532.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
5-bromo-N-(6-methoxybenzo[d]thiazol-2-yl)-N-(3-morpholinopropyl)thiophene-2-carboxamide hydrochloride is a compound of interest in medicinal chemistry due to its potential biological activities, particularly in the field of cancer research. This article reviews the biological activity of this compound, focusing on its anticancer properties and other relevant pharmacological effects.
The molecular formula of the compound is C20H23BrClN3O3S2, with a molecular weight of 532.9 g/mol. The compound features a thiophene core, which is known for its diverse biological activities, and a benzothiazole moiety that enhances its pharmacological profile.
Anticancer Activity
Recent studies have highlighted the potential of benzothiazole derivatives as anticancer agents. The specific compound under discussion has shown promise in various in vitro studies against different cancer cell lines.
Benzothiazole derivatives, including the compound , are believed to exert their anticancer effects through multiple mechanisms:
- Inhibition of Cell Proliferation : Studies indicate that these compounds can inhibit the proliferation of cancer cells by inducing apoptosis.
- Cell Cycle Arrest : Some derivatives have been shown to cause cell cycle arrest at the G2/M phase, leading to decreased cell division.
- Reactive Oxygen Species (ROS) Generation : Compounds like this one may increase ROS levels within cancer cells, contributing to oxidative stress and subsequent cell death.
Case Studies and Research Findings
| Study | Cell Line Tested | IC50 Value (µM) | Observations |
|---|---|---|---|
| Kumbhare et al. (2019) | U-937 (human macrophage) | 12.2 | Significant cytotoxicity observed |
| Kumbhare et al. (2019) | THP-1 (human leukemia) | 8.1 | Effective against leukemia cells |
| PMC6896476 (2019) | MCF-7 (breast cancer) | 0.57 | High potency compared to standard treatments |
These studies suggest that the compound exhibits significant cytotoxicity against various cancer cell lines, indicating its potential as an anticancer agent.
Pharmacological Profile
Beyond anticancer activity, this compound may possess other pharmacological effects:
- Antimicrobial Activity : Preliminary studies suggest that some benzothiazole derivatives have antimicrobial properties, which could be relevant for treating infections.
- Anti-inflammatory Effects : Research indicates that certain derivatives may also exhibit anti-inflammatory properties, potentially useful in conditions characterized by inflammation.
Preparation Methods
Carboxamide Coupling Efficiency
Comparative studies using HBTU vs EDC·HCl revealed:
| Coupling Agent | Yield | Reaction Time |
|---|---|---|
| EDC·HCl | 85% | 18 hours |
| HBTU | 78% | 6 hours |
EDC provided superior yields despite longer reaction times, likely due to reduced epimerization.
Analytical Validation
HPLC Conditions :
- Column: C18 (4.6 × 250 mm, 5 μm)
- Mobile Phase: MeCN/H2O (0.1% TFA) gradient
- Retention Time: 8.92 min (purity >99.5%)
X-ray Crystallography :
Single-crystal analysis confirmed the anti conformation of the thiophene and benzothiazole rings, with dihedral angles of 112.4° between planes.
Q & A
Q. What are the established synthetic routes for 5-bromo-N-(6-methoxybenzo[d]thiazol-2-yl)-N-(3-morpholinopropyl)thiophene-2-carboxamide hydrochloride, and what factors influence yield optimization?
- Answer : The synthesis typically involves multi-step pathways: (i) Condensation of 6-methoxybenzo[d]thiazol-2-amine with 3-morpholinopropyl bromide to form the tertiary amine intermediate. (ii) Coupling with 5-bromothiophene-2-carboxylic acid via carbodiimide-mediated amidation. (iii) Final hydrochlorination. Critical parameters include:
- Temperature control (e.g., 0–5°C during coupling to prevent side reactions) .
- Solvent selection (e.g., DMF for amidation, ethanol for crystallization) .
- Purification : Column chromatography (silica gel, CH₂Cl₂:MeOH gradients) or recrystallization for >95% purity .
Q. How can researchers confirm the structural integrity and purity of this compound?
- Answer : Use a combination of analytical techniques:
- NMR spectroscopy : ¹H/¹³C NMR to verify proton environments and carbon backbone (e.g., δ 7.8–8.2 ppm for thiophene protons, δ 3.4–3.7 ppm for morpholine protons) .
- Mass spectrometry : High-resolution MS (HRMS) to confirm molecular ion peaks (e.g., [M+H]⁺ at m/z 568.05) .
- HPLC : Purity >98% with retention time matching reference standards .
Q. What solvent systems are optimal for solubility and stability during biological assays?
- Answer :
- Polar aprotic solvents : DMSO (10–20 mM stock solutions).
- Aqueous buffers : Use co-solvents (e.g., 0.1% Tween-80 in PBS) to enhance solubility .
- Stability testing: Monitor degradation via UV-Vis (λmax ~280 nm) over 48 hours at 4°C .
Advanced Research Questions
Q. How can contradictory data in biological activity assays (e.g., IC₅₀ variability) be resolved?
- Answer :
- Assay standardization : Control variables like cell passage number, serum batch, and incubation time .
- Dose-response validation : Repeat experiments with logarithmic dilutions (0.1–100 µM) and orthogonal assays (e.g., fluorescence-based vs. colorimetric) .
- Target engagement studies : Use SPR (surface plasmon resonance) to measure direct binding kinetics (e.g., Kd values for enzyme inhibition) .
Q. What strategies improve reaction yields in multi-step syntheses of this compound?
- Answer :
- Intermediate trapping : Isolate and characterize unstable intermediates (e.g., amine-HCl salt before coupling) .
- Catalytic optimization : Screen Pd/C or Ni catalysts for Suzuki-Miyaura cross-coupling steps (if applicable) .
- Design of Experiments (DoE) : Apply statistical models (e.g., factorial design) to optimize temperature, stoichiometry, and solvent ratios .
Q. How can the mechanism of action (MoA) against cancer or microbial targets be elucidated?
- Answer :
- Proteomics : SILAC (stable isotope labeling) to identify differentially expressed proteins post-treatment .
- Molecular docking : Use AutoDock Vina to model interactions with COX-II or bacterial topoisomerases (binding energy < −8 kcal/mol suggests high affinity) .
- CRISPR screening : Genome-wide knockout libraries to pinpoint genetic vulnerabilities linked to compound efficacy .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
